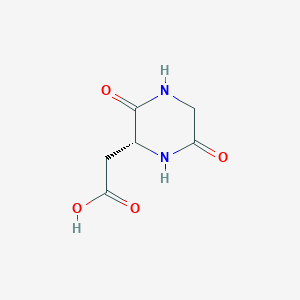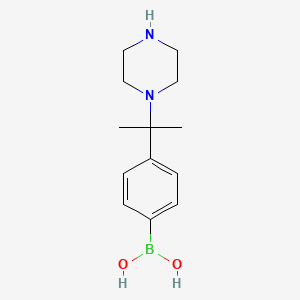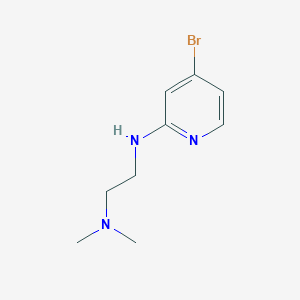
Sulfosuccinimidyl linoleate sodium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sulfosuccinimidyl linoleate sodium is a long-chain fatty acid derivative known for its role as an irreversible inhibitor of the fatty acid translocase CD36. This compound is particularly significant in the field of biochemistry and pharmacology due to its ability to inhibit fatty acid transport into cells, making it a valuable tool in research related to metabolic diseases and inflammation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of sulfosuccinimidyl linoleate sodium typically involves the reaction of linoleic acid with N-hydroxysuccinimide (NHS) in the presence of a sulfonating agent. The reaction proceeds under mild conditions, often in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), to yield the sulfosuccinimidyl ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The final product is usually obtained as a crystalline solid, which is then purified and characterized using techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry .
Analyse Des Réactions Chimiques
Types of Reactions
Sulfosuccinimidyl linoleate sodium primarily undergoes substitution reactions due to the presence of the reactive NHS ester group. This group can react with primary amines to form stable amide bonds, making it useful in bioconjugation and labeling studies .
Common Reagents and Conditions
Common reagents used in reactions with this compound include primary amines, such as lysine residues on proteins. The reactions are typically carried out in aqueous buffers at neutral to slightly basic pH (pH 7-8) to facilitate the nucleophilic attack on the NHS ester .
Major Products Formed
The major products formed from reactions involving this compound are amide-linked conjugates. These products are often used in the study of protein-lipid interactions and in the development of targeted drug delivery systems .
Applications De Recherche Scientifique
Sulfosuccinimidyl linoleate sodium has a wide range of applications in scientific research:
Mécanisme D'action
Sulfosuccinimidyl linoleate sodium exerts its effects by irreversibly binding to the CD36 receptor on the surface of cells. This binding inhibits the transport of fatty acids into cells, thereby modulating various cellular processes. The inhibition of CD36 activation reduces the production of free radicals, cytokines, and chemokines, which are involved in inflammatory pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sulfosuccinimidyl oleate sodium: Another long-chain fatty acid derivative that also inhibits CD36 but with different fatty acid specificity.
Sulfosuccinimidyl stearate sodium: Similar in structure and function but with a saturated fatty acid chain.
Uniqueness
Sulfosuccinimidyl linoleate sodium is unique due to its specific inhibition of linoleate transport, making it particularly useful in studies focused on polyunsaturated fatty acids. Its ability to modulate inflammatory responses and neuroprotective effects also distinguishes it from other similar compounds .
Propriétés
Formule moléculaire |
C22H34NNaO7S |
|---|---|
Poids moléculaire |
479.6 g/mol |
Nom IUPAC |
sodium;1-[(9Z,12Z)-octadeca-9,12-dienoyl]oxy-2,5-dioxopyrrolidine-3-sulfonate |
InChI |
InChI=1S/C22H35NO7S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(25)30-23-20(24)18-19(22(23)26)31(27,28)29;/h6-7,9-10,19H,2-5,8,11-18H2,1H3,(H,27,28,29);/q;+1/p-1/b7-6-,10-9-; |
Clé InChI |
DFEYEANFMGBQKN-NBTZWHCOSA-M |
SMILES isomérique |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)ON1C(=O)CC(C1=O)S(=O)(=O)[O-].[Na+] |
SMILES canonique |
CCCCCC=CCC=CCCCCCCCC(=O)ON1C(=O)CC(C1=O)S(=O)(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![[(2R,3S,4S,5R,6S)-4-benzoyloxy-3,5-dihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl benzoate](/img/structure/B13858903.png)
![Ethyl 2-(5-Methylfuran-2-yl)-5,7-dioxo-4-phenethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13858918.png)







